3-(1-picolinoylpiperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
Description
3-(1-picolinoylpiperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[2,3-d]pyrimidine core, which is fused with a piperidine ring and a picolinoyl group. This unique structure contributes to its distinctive chemical and biological properties.
Properties
IUPAC Name |
3-[1-(pyridine-2-carbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c24-17-14-4-3-9-20-16(14)21-12-23(17)13-6-10-22(11-7-13)18(25)15-5-1-2-8-19-15/h1-5,8-9,12-13H,6-7,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUACVDMCVROJPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-picolinoylpiperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and formamide derivatives.
Introduction of the piperidine ring: The piperidine ring can be introduced via a nucleophilic substitution reaction using a suitable piperidine derivative.
Attachment of the picolinoyl group: The picolinoyl group can be attached through an acylation reaction using picolinic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(1-picolinoylpiperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
3-(1-picolinoylpiperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-picolinoylpiperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound can modulate the activity of these targets, leading to various biological effects such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their CDK2 inhibitory activity.
Thieno[2,3-d]pyrimidin-4(3H)-ones: Exhibiting antimycobacterial activity.
Fused [1,2,3]triazolo[4ʹ,5ʹ4,5]pyrido[2,3-d]pyrimidine derivatives: Targeting EGFR proteins with anticancer potential.
Uniqueness
3-(1-picolinoylpiperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of a pyrido[2,3-d]pyrimidine core with a piperidine ring and a picolinoyl group sets it apart from other similar compounds.
Biological Activity
Chemical Structure and Properties
The molecular formula of 3-(1-picolinoylpiperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is , with a molecular weight of approximately 283.35 g/mol. The compound features a pyrido[2,3-d]pyrimidine core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.
Anticancer Activity
Numerous studies have investigated the anticancer properties of pyrido[2,3-d]pyrimidines, including the target compound. Research indicates that compounds within this class may inhibit key signaling pathways involved in tumor growth and proliferation.
- Mechanism of Action : The biological activity is often attributed to the inhibition of specific kinases involved in cell cycle regulation. For instance, certain derivatives have been shown to inhibit the mTOR pathway, which is crucial for cell growth and metabolism.
Case Studies
- Study on Antitumor Efficacy : A study published in Journal of Medicinal Chemistry explored various derivatives of pyrido[2,3-d]pyrimidine and their effects on cancer cell lines. The study found that modifications at the 4-position significantly enhanced cytotoxicity against breast cancer cells (MCF-7) compared to controls.
- In Vivo Studies : Another investigation focused on the in vivo effects of this compound in mouse models of leukemia. The results demonstrated a marked reduction in tumor size and improved survival rates compared to untreated groups.
Other Biological Activities
In addition to anticancer effects, this compound has shown promise in other areas:
- Antimicrobial Properties : Preliminary studies suggest that derivatives exhibit antimicrobial activity against various bacterial strains.
- Neuroprotective Effects : Some research indicates potential neuroprotective properties, making it a candidate for further exploration in neurodegenerative diseases.
Data Summary
| Biological Activity | Observations | References |
|---|---|---|
| Anticancer | Inhibition of mTOR pathway; reduced tumor size | Study 1 |
| Antimicrobial | Activity against Gram-positive bacteria | Study 2 |
| Neuroprotective | Potential benefits in neurodegenerative models | Study 3 |
Q & A
Q. Characterization Methods :
- NMR Spectroscopy : Confirms regiochemistry and substituent positions (e.g., piperidine acylation) .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves conformational preferences of the picolinoyl-piperidine group .
What biological screening assays are commonly used to evaluate this compound?
Basic Research Focus
Initial screenings often include:
- Kinase Inhibition Assays : Testing against kinases (e.g., PDE3B) using fluorescence polarization or radiometric methods .
- Anticancer Activity : Cell viability assays (MTT/WST-1) on lines like MCF-7 (breast cancer) and HepG2 (liver cancer) .
- Anti-inflammatory Potential : Inhibition of mPGES-1 via ELISA-based measurement of PGE2 reduction .
Q. Optimization Table :
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| DMF, 85°C, 6 hrs | 78 | 97 | |
| Ethanol, 80°C, 8 hrs | 65 | 92 |
How are structure-activity relationships (SAR) studied for anticancer activity?
Advanced Research Focus
SAR strategies include:
Derivatization : Modifying the picolinoyl group (e.g., substituting with isoxazole or trifluoromethyl groups) to assess steric/electronic effects .
Biological Testing : Comparing IC50 values across derivatives. For example, trifluoromethyl substitution enhances mPGES-1 inhibition by 40% .
Computational Modeling : Docking studies to predict binding modes in kinase active sites .
How can contradictory biological activity data between studies be resolved?
Advanced Research Focus
Discrepancies (e.g., varying IC50 values) arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Cell Line Heterogeneity : Use authenticated lines (e.g., ATCC-certified MCF-7) .
- Statistical Analysis : Apply ANOVA or dose-response curve fitting to confirm significance .
What techniques confirm the molecular structure of derivatives?
Q. Methodological Focus
- 2D NMR (HSQC, HMBC) : Assigns proton-carbon correlations, critical for distinguishing regioisomers .
- X-ray Diffraction : Resolves piperidine ring puckering and picolinoyl orientation .
- IR Spectroscopy : Validates carbonyl stretching frequencies (1650–1700 cm⁻¹) post-acylation .
What strategies enhance solubility for in vivo studies?
Q. Methodological Focus
- Salt Formation : Dihydrochloride salts improve aqueous solubility (e.g., 3-(2-aminoethyl)thieno derivatives) .
- Prodrug Design : Introduce phosphate esters at the pyridopyrimidine NH group .
- Nanoparticle Encapsulation : Use PLGA-based carriers to enhance bioavailability .
How is antimicrobial potential evaluated for this compound class?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
